[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate
Overview
Description
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate is a glycerophospholipid, specifically a phosphatidylethanolamine, which contains two chains of docosahexaenoic acid (DHA). DHA is an omega-3 fatty acid known for its significant role in human health, particularly in brain and eye development. This compound is found throughout human tissues and is primarily detected in blood .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate involves the esterification of glycerophosphoethanolamine with docosahexaenoic acid. The reaction typically requires a catalyst and occurs under controlled temperature and pH conditions to ensure the correct positioning of the fatty acid chains .
Industrial Production Methods
Industrial production of this compound often involves the extraction of docosahexaenoic acid from natural sources such as fish oils, followed by its incorporation into glycerophosphoethanolamine through enzymatic or chemical processes. The process is optimized for high yield and purity, ensuring that the final product meets the required standards for research and application .
Chemical Reactions Analysis
Types of Reactions
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate undergoes various chemical reactions, including:
Oxidation: The double bonds in the docosahexaenoic acid chains are susceptible to oxidation, leading to the formation of peroxides and other oxidative products.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions, releasing free fatty acids and glycerophosphoethanolamine.
Substitution: The ethanolamine headgroup can undergo substitution reactions, leading to the formation of different phospholipid derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen, often in the presence of a catalyst.
Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.
Substitution: Substitution reactions may involve reagents such as methyl iodide or other alkylating agents.
Major Products Formed
Oxidation: Peroxides and aldehydes.
Hydrolysis: Free docosahexaenoic acid and glycerophosphoethanolamine.
Substitution: Various phospholipid derivatives depending on the substituent used.
Scientific Research Applications
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate has numerous applications in scientific research:
Chemistry: Used as a model compound to study the behavior of phospholipids in membranes.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Studied for its potential therapeutic effects in neurodegenerative diseases and cardiovascular health.
Mechanism of Action
The mechanism of action of [(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate involves its incorporation into cell membranes, where it influences membrane fluidity and function. The docosahexaenoic acid chains interact with membrane proteins and other lipids, modulating signaling pathways and cellular responses. This compound is particularly important in the brain, where it supports synaptic function and neuroprotection .
Comparison with Similar Compounds
Similar Compounds
PE(160/226(4Z,7Z,10Z,13Z,16Z,19Z)): Contains one chain of palmitic acid and one chain of docosahexaenoic acid.
PE(180/226(4Z,7Z,10Z,13Z,16Z,19Z)): Contains one chain of stearic acid and one chain of docosahexaenoic acid.
Uniqueness
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate is unique due to its high content of docosahexaenoic acid, which imparts specific biophysical properties to cell membranes. This high DHA content is associated with enhanced membrane fluidity and the ability to modulate various cellular processes, making it particularly valuable in neurological and cardiovascular research .
Properties
IUPAC Name |
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H74NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-48(51)55-45-47(46-57-59(53,54)56-44-43-50)58-49(52)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h5-8,11-14,17-20,23-26,29-32,35-38,47H,3-4,9-10,15-16,21-22,27-28,33-34,39-46,50H2,1-2H3,(H,53,54)/b7-5-,8-6-,13-11-,14-12-,19-17-,20-18-,25-23-,26-24-,31-29-,32-30-,37-35-,38-36-/t47-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDNSJMXMWTPCS-NYUVKXDYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H74NO8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101211388 | |
Record name | 1,2-Didocosahexaenoyl-sn-glycero-3-phosphoethanolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101211388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
836.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | PE(22:6(4Z,7Z,10Z,13Z,16Z,19Z)/22:6(4Z,7Z,10Z,13Z,16Z,19Z)) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0009705 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
123284-81-1 | |
Record name | 1,2-Didocosahexaenoyl-sn-glycero-3-phosphoethanolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123284-81-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Docosahexanoyl-sn-glycero-3-phosphoethanolamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123284811 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Didocosahexaenoyl-sn-glycero-3-phosphoethanolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101211388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-DOCOSAHEXANOYL-SN-GLYCERO-3-PHOSPHOETHANOLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/146IH66H58 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the interaction between DIPEPTIDYL-PE (22:6(4Z,7Z,10Z,13Z,16Z,19Z)/22:6(4Z,7Z,10Z,13Z,16Z,19Z)) and amyloid-beta peptides?
A: Amyloid-beta peptide aggregation is a hallmark of Alzheimer's disease, and its interaction with neuronal membranes is believed to play a crucial role in disease pathogenesis. [] Understanding how specific lipid components like DIPEPTIDYL-PE (22:6(4Z,7Z,10Z,13Z,16Z,19Z)/22:6(4Z,7Z,10Z,13Z,16Z,19Z)), abundant in neuronal membranes, influence amyloid-beta peptide partitioning and aggregation could provide valuable insights into disease mechanisms and potential therapeutic targets.
Q2: How does the study utilize computational chemistry to investigate these interactions?
A: The research likely employs molecular dynamics simulations to model the behavior of amyloid-beta peptides in the presence of DIPEPTIDYL-PE (22:6(4Z,7Z,10Z,13Z,16Z,19Z)/22:6(4Z,7Z,10Z,13Z,16Z,19Z)) within a simulated membrane environment. [] These simulations can reveal how lipid saturation, specifically the high DHA content in DIPEPTIDYL-PE (22:6(4Z,7Z,10Z,13Z,16Z,19Z)/22:6(4Z,7Z,10Z,13Z,16Z,19Z)), affects amyloid-beta peptide insertion, aggregation propensity, and overall membrane interactions. Analyzing these simulations can offer insights into the molecular mechanisms underlying amyloid-beta peptide behavior in the presence of specific lipid compositions.
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